1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a bromine atom at the 5-position of the benzofuran ring and a dimethylpropanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromobenzofuran with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Formation of various substituted benzofuran derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
1-(5-Bromobenzofuran-2-yl)-2-mesitylethanoneoxime: Similar in structure but contains an oxime group instead of a dimethylpropanone group.
1-(5-Bromobenzofuran-2-yl)-2-mesitylethanone-O-(2-phenylacetyl)oxime: Contains an additional phenylacetyl group.
Uniqueness: 1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern and the presence of the dimethylpropanone group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13BrO2 |
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Molecular Weight |
281.14 g/mol |
IUPAC Name |
1-(5-bromo-1-benzofuran-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H13BrO2/c1-13(2,3)12(15)11-7-8-6-9(14)4-5-10(8)16-11/h4-7H,1-3H3 |
InChI Key |
ZIPSQKBEEXUSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
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